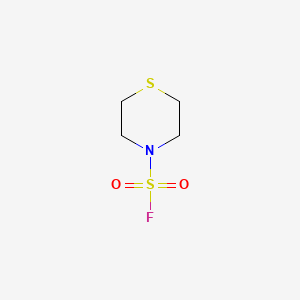

Thiomorpholine-4-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

thiomorpholine-4-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO2S2/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSDFXWQOQQZAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thiomorpholine-4-sulfonyl fluoride CAS 2460750-12-1 properties

The following technical guide is structured as a high-level monograph for drug discovery scientists. It synthesizes confirmed chemical data with established SuFEx (Sulfur-Fluoride Exchange) methodologies.

Executive Summary

Thiomorpholine-4-sulfonyl fluoride (CAS 2460750-12-1) is a specialized sulfamoyl fluoride reagent used in chemical biology and medicinal chemistry. Unlike standard sulfonyl chlorides, which are highly prone to hydrolysis, this compound leverages the unique stability-reactivity profile of the S(VI)-F bond . It serves two primary roles:

-

Covalent Fragment: A building block for fragment-based drug discovery (FBDD) targeting nucleophilic residues (Tyr, Lys, His, Ser) on proteins.

-

SuFEx Linker: A robust connector for "Click" chemistry applications, enabling the modular assembly of thiomorpholine-containing pharmacophores.

This guide details the physicochemical profile, reaction mechanisms, and validated experimental protocols for utilizing this compound in high-throughput screening and lead optimization.

Chemical Constitution & Properties

The molecule consists of a thiomorpholine heterocycle N-linked to a sulfonyl fluoride warhead. Crucially, the ring sulfur exists in the sulfide oxidation state (-S-), not the sulfone, distinguishing it from its 1,1-dioxo analogs. This imparts specific electronic properties and lipophilicity profiles beneficial for membrane permeability.

Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | Thiomorpholine-4-sulfonyl fluoride |

| Molecular Formula | C₄H₈FNO₂S₂ |

| Molecular Weight | 185.24 g/mol |

| Electronic State | Ring Sulfur: Sulfide (-S-) | Warhead Sulfur: Sulfone (-SO₂F) |

| H-Bond Acceptors | 3 (N, O, O) |

| H-Bond Donors | 0 |

| Predicted ClogP | ~0.8 - 1.2 (Lipophilic, membrane permeable) |

| Solubility | High in DMSO, CH₃CN, DMF; Moderate in chlorinated solvents.[1][2] |

| Stability | Resistant to hydrolysis at physiological pH (7.4) and room temperature. |

Mechanistic Insight: The SuFEx Paradigm

Thiomorpholine-4-sulfonyl fluoride operates via Sulfur-Fluoride Exchange (SuFEx) . This mechanism is distinct from traditional nucleophilic substitution due to the high bond energy of the S-F bond and the steric shielding of the sulfur center.

Reactivity Profile

The S(VI)-F bond is "spring-loaded." It is kinetically stable in water and plasma (unlike sulfonyl chlorides) but reacts rapidly with nucleophiles when activated by:

-

Proximity: Binding to a protein pocket brings a nucleophilic residue (e.g., Tyrosine-OH) close to the sulfur center.

-

Catalysis: H-bonding in the active site or external activators (e.g., DBU, BEMP) in synthetic applications.

Mechanism of Action (DOT Visualization)

The following diagram illustrates the SuFEx-mediated covalent modification of a protein Tyrosine residue.

Caption: SuFEx mechanism showing nucleophilic attack on the S(VI) center, leading to fluoride elimination and stable covalent adduct formation.

Experimental Protocols

Synthesis of Thiomorpholine-4-sulfonyl Fluoride

While commercial stocks are available, in-house synthesis ensures freshness, which is critical for kinetic studies. The preferred method utilizes AISF (4-Acetamidobenzenesulfonyl fluoride) as a solid, shelf-stable surrogate for gaseous SO₂F₂.

Reagents:

-

Thiomorpholine (1.0 equiv)[3]

-

AISF (1.2 equiv)

-

Triethylamine (Et₃N) or DBU (2.0 equiv)

-

Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

Procedure:

-

Dissolution: Dissolve thiomorpholine (10 mmol) in anhydrous MeCN (50 mL) under N₂ atmosphere.

-

Activation: Add Et₃N (20 mmol) and stir at room temperature for 5 minutes.

-

Addition: Add AISF (12 mmol) in one portion.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (formation of sulfonamide byproduct from AISF) or LC-MS.

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove excess amine/base), then brine. Dry over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient). The product is typically a white crystalline solid.

Kinetic Stability Assay (Hydrolysis Resistance)

Before screening against proteins, verify the compound's stability in aqueous media.

Protocol:

-

Stock Prep: Prepare a 10 mM stock solution in DMSO.

-

Incubation: Dilute to 100 µM in PBS (pH 7.4). Incubate at 37°C.

-

Sampling: Aliquot samples at t = 0, 1, 4, 12, and 24 hours.

-

Analysis: Analyze via RP-HPLC or LC-MS.

-

Success Criterion: >95% parent compound remaining after 24 hours. Sulfonyl fluorides should demonstrate negligible hydrolysis compared to sulfonyl chlorides.

-

Covalent Fragment Screening Workflow

This workflow describes how to use Thiomorpholine-4-sulfonyl fluoride to identify druggable pockets on a target protein.

Caption: LC-MS based covalent fragment screening workflow. A mass shift corresponding to the loss of fluoride indicates successful labeling.

Safety & Handling

-

Toxicity: While less reactive than sulfonyl chlorides, sulfonyl fluorides are potent electrophiles. They can inhibit serine proteases (e.g., AChE) irreversibly. Handle in a fume hood.

-

Storage: Store solid at 4°C or -20°C under inert gas. Solutions in DMSO are stable for weeks at -20°C but should be kept anhydrous to prevent slow hydrolysis.

-

Disposal: Quench excess reagent with a solution of amine (e.g., benzylamine) in methanol before disposal to ensure the warhead is deactivated.

References

-

Sharpless, K. B., et al. (2014). "SuFEx Activation of Sulfonyl Fluoride Probes." Angewandte Chemie International Edition. [Link]

-

Jones, L. H., et al. (2016). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." MedChemComm. [Link]

-

Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie. [Link]

Sources

Comparative Physicochemical Profiling: Morpholine-4-sulfonyl Fluoride vs. Thiomorpholine-4-sulfonyl Fluoride

Executive Summary

In the rational design of covalent inhibitors, particularly those utilizing Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, the selection of the carrier heterocycle is a critical determinant of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide provides a technical comparison between two prevalent warhead scaffolds: Morpholine-4-sulfonyl fluoride (MSF) and Thiomorpholine-4-sulfonyl fluoride (TMSF) .

While the sulfonyl fluoride moiety (

Structural & Electronic Basis

The divergence in physicochemical properties stems from the fundamental atomic differences between the ether oxygen in morpholine and the thioether sulfur in thiomorpholine.

Atomistic Comparison

-

Morpholine (

): The oxygen atom is highly electronegative (3.44 Pauling scale) and acts as a hard Hydrogen Bond Acceptor (HBA). It significantly increases the Polar Surface Area (PSA) of the molecule, favoring aqueous solvation. -

Thiomorpholine (

): The sulfur atom is larger (van der Waals radius: 1.80 Å vs. 1.52 Å for O) and less electronegative (2.58 Pauling scale). It is a softer base and significantly more lipophilic due to poor hydrogen bonding capability and higher polarizability.

Electronic Influence on the Warhead

The stability of the sulfonyl fluoride depends on the electron density of the nitrogen atom attached to the sulfonyl group.

-

Inductive Effect: The morpholine oxygen exerts a stronger electron-withdrawing inductive effect (

) through the -

Resonance Effect: Both heteroatoms can donate electron density via resonance (

), but the overlap of

In practice, both scaffolds maintain the "Goldilocks" reactivity of SuFEx agents: stable in plasma/buffer but reactive when positioned proximally to a nucleophile (Tyr/Ser/Lys) in a protein pocket.

Figure 1: Structural divergence and physicochemical vectors of MSF and TMSF scaffolds.

Lipophilicity Analysis (The Core Comparison)

Lipophilicity is the primary driver for selecting TMSF over MSF. The following data summarizes the calculated and observed shifts in physicochemical properties.

Comparative Physicochemical Profile

| Property | Morpholine-4-sulfonyl fluoride | Thiomorpholine-4-sulfonyl fluoride | |

| Formula | O | ||

| MW ( g/mol ) | 169.17 | 185.24 | +16.07 |

| cLogP (Predicted) | ~0.25 | ~1.10 | +0.85 |

| TPSA (Ų) | ~45.0 | ~35.0 | -10.0 |

| H-Bond Acceptors | 3 (O, N, F) | 2 (N, F) | -1 |

| Solubility (Aq) | High | Moderate/Low | Decreased |

Note: Values are calculated estimates based on standard QSAR fragments. Experimental values may vary based on buffer conditions.

Implications for Drug Design[2]

-

Membrane Permeability: TMSF is preferred when the parent pharmacophore is too polar to cross the Blood-Brain Barrier (BBB) or cell membranes via passive diffusion. The increase in

aids in desolvation energy penalties during membrane transit. -

Solubility: MSF is the superior choice for fragment-based screening libraries where high concentration aqueous solubility (mM range) is required for NMR or SPR assays.

-

Metabolic Liability: Thiomorpholine is susceptible to S-oxidation by cytochrome P450s, forming sulfoxides (

) and sulfones (

Reactivity & Stability Protocols

Contrary to sulfonyl chlorides, both MSF and TMSF exhibit remarkable stability in aqueous media. This section details how to validate their stability experimentally.

Mechanism of SuFEx

The reaction is not driven by ground-state instability but by transition-state stabilization within a protein pocket. The fluoride ion is a poor leaving group in open water but becomes labile when the sulfur center is attacked by a specific nucleophile (e.g., Tyrosine-OH) aided by a proton shuttle.

Figure 2: SuFEx activation logic vs. background hydrolysis.

Protocol: Hydrolytic Stability Assay

Objective: Determine the half-life (

-

Preparation: Prepare a 10 mM stock of MSF/TMSF in DMSO-

. -

Incubation: Dilute to 500

in phosphate-buffered saline (PBS, pH 7.4) containing 10% -

Monitoring:

-

Transfer to an NMR tube.

-

Acquire

-NMR spectra every 30 minutes for 24 hours. -

Signal: Monitor the decay of the sulfonyl fluoride signal (~ +65 ppm relative to

) and the appearance of free fluoride ion (~ -119 ppm).

-

-

Calculation: Plot

vs. time. The slope

Experimental Protocol: High-Throughput LogD Determination

To empirically verify the lipophilicity shift between MSF and TMSF, use a Chromatographic Hydrophobicity Index (CHI) method, which correlates retention time on a C18 column to

Materials

-

Column: Reverse-phase C18 (e.g., Agilent ZORBAX Eclipse Plus, 3.5

, 4.6 x 100 mm). -

Mobile Phase A: 50 mM Ammonium Acetate, pH 7.4.

-

Mobile Phase B: Acetonitrile (ACN).

-

Standards: A set of 5-10 compounds with known

values (e.g., Propranolol, Caffeine, Imipramine).

Method

-

Calibration: Run the standard set using a linear gradient (0% to 100% B over 5 minutes).

-

Regression: Plot Retention Time (

) vs. Known -

Sample Analysis: Inject 5

of 100 -

Data Processing:

-

Record

for MSF. -

Record

for TMSF. -

Input

into the calibration equation to derive

-

Expected Result: TMSF should elute significantly later than MSF, corresponding to a higher

Strategic Decision Matrix

Use the following logic to select the appropriate scaffold for your drug discovery campaign:

| Scenario | Recommended Scaffold | Rationale |

| Fragment Screening | Morpholine-SF | High solubility allows for high-concentration assays (NMR/X-ray) without aggregation. |

| CNS Penetration | Thiomorpholine-SF | Higher lipophilicity improves passive transport across the BBB. |

| Metabolic Stability | Morpholine-SF | Avoids S-oxidation liability of the thiomorpholine ring. |

| Selectivity Tuning | Thiomorpholine-SF | The larger sulfur atom alters the ring pucker, potentially fitting distinct hydrophobic pockets better than morpholine. |

References

-

Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." MedChemComm, 9, 1420-1428. Link

-

Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147–3176. Link

-

Narayanam, M. K., et al. (2020). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science, 11, 8767-8775. Link

In-Depth Technical Guide: Solubility and Handling of Thiomorpholine-4-sulfonyl Fluoride

This technical guide details the solubility, stability, and handling protocols for Thiomorpholine-4-sulfonyl fluoride , a specialized electrophilic reagent used in chemical biology and medicinal chemistry.

Executive Summary

Thiomorpholine-4-sulfonyl fluoride is a sulfur(VI) fluoride exchange (SuFEx) reagent used primarily as a covalent warhead or building block. Unlike its sulfonyl chloride counterparts, this compound exhibits a unique "stability-reactivity" balance: it is relatively inert to non-specific hydrolysis at neutral pH but reacts specifically with nucleophilic protein residues (e.g., Tyrosine, Lysine, Histidine) in specific microenvironments.

Critical Handling Directive: This compound is hydrophobic and prone to precipitation in purely aqueous media. Optimal handling requires a "Master Stock" strategy using anhydrous DMSO, followed by a controlled dilution into aqueous buffers immediately prior to use. Direct dissolution in water is not recommended due to poor kinetics and competitive hydrolysis.

Physicochemical Profile

Understanding the physical properties is the first step to successful experimentation. The thiomorpholine ring renders this compound more lipophilic than its morpholine analog, impacting its aqueous solubility limit.

| Property | Value / Description |

| Chemical Name | Thiomorpholine-4-sulfonyl fluoride |

| CAS Number | 2460750-12-1 |

| Molecular Weight | 185.24 g/mol |

| Formula | C₄H₈FNO₂S₂ |

| Physical State | Solid (typically off-white to crystalline) |

| Solubility (DMSO) | High (> 200 mM) |

| Solubility (Aqueous) | Low (Kinetic solubility limit ~1-2 mM with co-solvent) |

| LogP (Estimated) | ~1.5 - 2.0 (More lipophilic than morpholine analog) |

| Reactive Group | Sulfonyl Fluoride (-SO₂F) |

Solubility in Organic Solvents (DMSO)[8]

Dimethyl sulfoxide (DMSO) is the industry-standard solvent for this compound. The sulfonyl fluoride moiety is stable in anhydrous DMSO for extended periods.

Theoretical & Empirical Expectations

-

Solubility Limit: Thiomorpholine-4-sulfonyl fluoride readily dissolves in DMSO at concentrations up to 500 mM .

-

Stability: In the absence of water (anhydrous DMSO), the compound is stable at -20°C for >12 months.

-

Best Practice: Always prepare a "Master Stock" at a high concentration (e.g., 100 mM or 200 mM). This minimizes the volume of DMSO added to your biological assay, keeping the final DMSO concentration below toxic thresholds (typically <1%).

Protocol A: Preparation of Master Stock (200 mM)

-

Weighing: Accurately weigh 37.0 mg of Thiomorpholine-4-sulfonyl fluoride into a sterile, amber glass vial.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, water content <50 ppm).

-

Dissolution: Vortex vigorously for 30 seconds. The solid should dissolve completely to form a clear solution.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Aqueous Solubility & Stability (The Critical Section)

This section addresses the most common failure point: precipitation upon dilution.

The Mechanism of Instability

In aqueous buffers, two competing processes occur:

-

Solubility Equilibrium: The hydrophobic thiomorpholine ring drives the compound to aggregate or precipitate if the concentration exceeds the kinetic solubility limit (typically >500 µM in 1% DMSO).

-

Hydrolysis: The sulfonyl fluoride hydrolyzes to the sulfonic acid (Thiomorpholine-4-sulfonic acid) and fluoride ion.

-

pH < 7: Hydrolysis is negligible/slow.

-

pH > 8: Hydrolysis accelerates significantly.

-

Protein Presence: Specific residues can catalyze the release of fluoride, covalently modifying the protein.

-

Kinetic vs. Thermodynamic Solubility

-

Thermodynamic Solubility: The concentration at equilibrium with the solid phase (likely very low, <100 µM without DMSO).

-

Kinetic Solubility: The concentration that can be maintained transiently (hours) after rapid dilution from DMSO. This is the working range for assays (typically 10–100 µM).

Visualization: Stability & Reaction Pathways

Caption: Kinetic pathways of Thiomorpholine-4-sulfonyl fluoride upon aqueous dilution. The goal is to maximize the green pathway (Protein Adduct) while minimizing precipitation and hydrolysis.

Experimental Protocols

Protocol B: Aqueous Dilution (The "Crash-Free" Method)

Objective: Prepare a 100 µM working solution in PBS (pH 7.4) with 0.1% DMSO.

-

Prepare Buffer: Pre-warm 9.99 mL of PBS (Phosphate Buffered Saline) to Room Temperature (25°C). Cold buffers promote precipitation.

-

Intermediate Dilution (Optional but Recommended):

-

If your Master Stock is 200 mM, dilute it 1:10 in DMSO to make a 20 mM working stock .

-

Reasoning: Pipetting small volumes of viscous 100% DMSO into water can lead to local high concentrations and immediate crashing.

-

-

Rapid Mixing:

-

Place the tube containing the 9.99 mL PBS on a vortex mixer set to medium speed.

-

While vortexing, slowly inject 5 µL of the 200 mM Master Stock (or 50 µL of the 20 mM stock) directly into the center of the liquid vortex.

-

Do not inject onto the side of the tube.

-

-

Visual Check: Hold the tube up to a light source. The solution should be clear. If it is cloudy, the compound has precipitated.

Protocol C: Stability Verification (HPLC-UV)

To validate that your compound is stable in your specific buffer:

-

Setup: Prepare a 100 µM solution in your assay buffer (e.g., Tris pH 7.4).

-

Sampling: Inject onto RP-HPLC at t=0, t=1h, t=4h, t=24h.

-

Method:

-

Column: C18 (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 mins.

-

-

Analysis: Monitor the disappearance of the parent peak. Sulfonyl fluorides typically elute later than their hydrolyzed sulfonic acid counterparts.

Troubleshooting & Best Practices

| Issue | Probable Cause | Corrective Action |

| Cloudiness upon dilution | Local concentration too high during mixing. | Use "Protocol B" (vortex while adding). Ensure buffer is not cold (25°C). |

| Loss of Activity over time | Hydrolysis due to high pH or nucleophilic buffer components. | Ensure pH < 8.[1]0. Avoid buffers with primary amines (Tris is usually okay, but HEPES/MOPS are safer for long incubations). |

| Freezing of DMSO stock | DMSO freezes at ~18°C. | Thaw completely at RT or 37°C before pipetting. Heterogeneity in partially frozen stocks causes massive errors. |

| Compound sticks to plastic | High lipophilicity (LogP > 1.5). | Use low-binding polypropylene tubes or glass vials for dilutions < 1 µM. |

Decision Logic for Solvent Selection

Caption: Decision tree for handling precipitation issues during stock preparation and dilution.

References

-

Jones, L. H., et al. "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 2015, 6, 2650-2659. [Link]

-

Grimster, N. P., et al. "A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions." Organic & Biomolecular Chemistry, 2017, 15, 9685-9695. [Link]

-

PubChem. Compound Summary for Thiomorpholine-4-sulfonyl fluoride. [Link][2]

-

Otava Chemicals. SuFEx Handle Fragment Library & Solubility Guidelines. [Link]

Sources

Metabolic Stability of Thiomorpholine Ring in Sulfonyl Fluoride Reagents: A Technical Guide

Topic: Metabolic Stability of Thiomorpholine Ring in Sulfonyl Fluoride Reagents Content Type: Technical Guide / Whitepaper

Executive Summary

The integration of the thiomorpholine scaffold with sulfonyl fluoride (SF) warheads represents a convergence of two powerful concepts in modern drug discovery: bioisosteric modulation and Sulfur-Fluoride Exchange (SuFEx) click chemistry. While the thiomorpholine ring offers favorable physicochemical properties (e.g., modulated logP, conformational restriction), it introduces a metabolic "soft spot" via sulfur oxidation.[1] Simultaneously, the sulfonyl fluoride moiety serves as a "sleeping beauty" electrophile—stable in plasma yet reactive toward specific protein residues.

This guide analyzes the metabolic fate of this specific scaffold, detailing the competition between ring S-oxidation and warhead hydrolysis. It provides actionable protocols for distinguishing enzymatic degradation from chemical instability, ensuring that observed "clearance" is interpreted correctly in early-stage discovery.

Part 1: Structural & Chemical Basis[1]

The Thiomorpholine Scaffold

Thiomorpholine (1-thia-4-azacyclohexane) is frequently employed as a bioisostere for morpholine or piperazine.

-

Lipophilicity: The replacement of oxygen (morpholine) with sulfur (thiomorpholine) increases lipophilicity (logP), often improving membrane permeability.

-

Conformation: Like morpholine, it adopts a chair conformation.[1] However, the C-S bond length (approx. 1.8 Å) is longer than the C-O bond (1.4 Å), altering the spatial presentation of substituents.

-

Electronic Environment: The ring sulfur is a nucleophile and a prime target for oxidative enzymes.

The Sulfonyl Fluoride (SF) Warhead

Sulfonyl fluorides are unique among electrophiles. Unlike sulfonyl chlorides, which hydrolyze rapidly, SFs possess a high kinetic barrier to hydrolysis and reduction due to the strength of the S-F bond and the low polarizability of fluorine.

-

Reactivity Profile: They are generally inert to water and plasma nucleophiles but react specifically with amino acid side chains (Tyr, Lys, Ser, His) within protein binding pockets, a feature termed "context-dependent reactivity."

-

Electronic Effect on Ring: When attached to the thiomorpholine nitrogen (

-sulfonyl fluoride), the strong electron-withdrawing nature of the sulfonyl group (

Part 2: Metabolic Vulnerabilities

The metabolic stability of a thiomorpholine-SF reagent is dictated by two competing pathways: Enzymatic S-oxidation of the ring and Chemical/Enzymatic Hydrolysis of the warhead.

Pathway A: Thiomorpholine Ring Oxidation (Dominant)

The primary metabolic route for the thiomorpholine ring is S-oxidation, mediated by Cytochrome P450 (CYP) isoforms (typically CYP3A4, CYP2D6) and Flavin-containing Monooxygenases (FMO).

-

Step 1 (Sulfoxide Formation): The sulfide is oxidized to a sulfoxide (

). This introduces a new chiral center, potentially creating diastereomers if the molecule has other stereocenters. Sulfoxides are generally more polar and water-soluble. -

Step 2 (Sulfone Formation): The sulfoxide can be further oxidized to a sulfone (

). This is often the terminal metabolic species for this moiety. -

Impact: Conversion to sulfoxide/sulfone drastically alters the electronic shape and polarity of the molecule, usually abolishing binding affinity for the target protein.

Pathway B: Sulfonyl Fluoride Hydrolysis

While SF groups are chemically stable, they are not immune to degradation.

-

Chemical Hydrolysis: In basic pH or at elevated temperatures, the S-F bond hydrolyzes to the sulfonic acid (

) and fluoride ion. This renders the warhead inert (dead). -

Enzymatic Hydrolysis: While less common than ester hydrolysis, certain esterases or carbonic anhydrases can catalyze the defluorination of sulfonyl fluorides.

-

Protein Adduction: In plasma, SF reagents may covalently bind to Human Serum Albumin (HSA) at Tyr411. This is not "metabolism" in the traditional sense but results in a loss of free drug concentration (

decrease).

Visualization of Metabolic Pathways

Figure 1: Divergent metabolic fates of the thiomorpholine-sulfonyl fluoride scaffold. The S-oxidation pathway (yellow) competes with warhead hydrolysis (red).

Part 3: Experimental Assessment Protocols

To accurately assess stability, one must decouple chemical instability (fluoride loss) from enzymatic metabolism (ring oxidation).

Protocol: Differentiated Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (

Reagents:

-

Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein.

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Internal Standard (e.g., Tolbutamide or Propranolol).

Workflow:

-

Preparation: Prepare a 1 µM solution of the Thiomorpholine-SF compound in phosphate buffer (final DMSO < 0.1%).

-

Grouping: Divide samples into two groups:

-

Group A (Active): Microsomes + NADPH.

-

Group B (Control): Heat-inactivated microsomes (or buffer only) + NADPH.

-

-

Incubation: Incubate at 37°C.

-

Sampling: Aliquot 50 µL at

min. -

Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Analysis & Interpretation

Calculate the remaining percentage of the parent compound relative to

| Observation | Interpretation | Actionable Insight |

| Rapid loss in Group A & B | Chemical Instability (Hydrolysis). | The SF warhead is too reactive or the ring is unstable. Modify steric environment of SF. |

| Rapid loss in A; Stable in B | Enzymatic Metabolism. | The thiomorpholine ring is being oxidized.[1][2] Focus on MedChem strategies to block S-oxidation. |

| Stable in A & B | High Metabolic Stability.[3][4] | Scaffold is robust. Proceed to hepatocyte or in vivo PK studies. |

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for distinguishing metabolic clearance from chemical instability.

Part 4: Medicinal Chemistry Strategies

If the thiomorpholine ring proves metabolically labile (high

Oxidation Blocking

-

Pre-oxidation: Synthesize the sulfone or sulfoxide analog directly. If the target protein tolerates the polarity of the sulfone (

), this eliminates the metabolic soft spot entirely. -

Gem-dimethylation: Introduce gem-dimethyl groups at the C2 or C6 positions (adjacent to sulfur). This steric bulk hinders the approach of the CYP450 heme iron-oxo species, slowing oxidation.

Warhead Tuning

-

Steric Shielding: If the SF group is hydrolyzing chemically, add ortho-substituents (e.g., methyl, chloro) on the aromatic ring (if aryl-SF) or adjacent carbons to sterically protect the sulfur atom from water attack without abolishing reaction with the specific protein nucleophile.

References

-

Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. Link

-

Narayanam, M. K., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides. Molecular Pharmaceutics. Link

-

Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

-

Poupin, P., et al. (1998). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum. Biodegradation. Link

-

PubChem Compound Summary. (2025). Thiomorpholine-4-sulfonyl fluoride.[5][6][7] National Library of Medicine. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (3R)-3-(Fluoromethyl)-7-(thiomorpholin-4-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline | C14H19FN2O2S2 | CID 11485425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. thiomorpholine-4-sulfonyl fluoride | 2460750-12-1 [sigmaaldrich.com]

- 7. thiomorpholine-4-sulfonyl fluoride | 2460750-12-1 [sigmaaldrich.com]

Thiomorpholine-based SuFEx click chemistry reagents

Technical Whitepaper: Thiomorpholine-Based SuFEx Reagents in Drug Discovery

Executive Summary: The "Solid Gas" Advantage

Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized covalent drug discovery by reintroducing the stability-reactivity paradox of the sulfonyl fluoride group. While gaseous sulfuryl fluoride (

This guide focuses on N-fluorosulfonyl thiomorpholine 1,1-dioxide (TFM-FS) . This reagent serves a dual purpose:

-

A "Solid Gas" Surrogate: It acts as a bench-stable, crystalline carrier of the sulfonyl fluoride electrophile, mitigating the need for gaseous

in secondary functionalization steps. -

Pharmacophore Installation: It installs the thiomorpholine 1,1-dioxide motif—a privileged, metabolically stable, polar spacer widely used to improve the physicochemical properties (solubility, logD) of drug candidates.

This whitepaper details the synthesis, mechanistic underpinnings, and application protocols for TFM-FS, designed for immediate implementation in drug discovery workflows.

The Chemical Rationale

Stability vs. Reactivity

Unlike sulfonyl chlorides, which are prone to rapid hydrolysis and reduction, TFM-FS maintains the unique SuFEx profile:

-

Redox Stability: The S(VI)-F bond is resistant to reduction, compatible with Pd-catalyzed cross-couplings elsewhere on the molecule.

-

Hydrolytic Inertness: It remains stable in aqueous buffers at neutral pH, activating only in the presence of specific Lewis bases (e.g., DBU, BEMP) or silyl ethers.

-

The Thiomorpholine Advantage: The 1,1-dioxide ring locks the nitrogen lone pair into a non-nucleophilic conformation (unlike piperazine), preventing self-polymerization and ensuring the reagent acts strictly as an electrophile.

Mechanistic Pathway

The reaction proceeds via a substitution at the S(VI) center. The high energy of the S-F bond necessitates a "proton shuttle" or silicon-assisted activation.

Figure 1: General SuFEx activation mechanism for TFM-FS. The base deprotonates the nucleophile while simultaneously stabilizing the developing HF species.

Experimental Protocols

Protocol A: Synthesis of N-Fluorosulfonyl Thiomorpholine 1,1-Dioxide (TFM-FS)

Note: This step requires handling gaseous

Reagents:

-

Sulfuryl Fluoride (

) gas[3] -

Triethylamine (

) -

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a rubber septum. Connect a balloon filled with

gas via a needle. -

Charge: Add Thiomorpholine 1,1-dioxide (1.35 g, 10.0 mmol) and DCM (50 mL).

-

Activation: Add

(2.8 mL, 20.0 mmol) dropwise at 0°C. -

Reaction: Purge the headspace with

and keep the balloon attached. Stir vigorously at room temperature (23°C) for 4–6 hours.-

Monitoring: Monitor by TLC (stain with KMnO4) or LC-MS. The starting amine is polar; the product is significantly less polar.

-

-

Workup:

-

Vent the excess gas through a basic scrubber (1M NaOH).

-

Wash the organic layer with 1N HCl (2 x 20 mL) to remove excess base and unreacted amine.

-

Wash with Brine (20 mL), dry over

, and concentrate in vacuo.

-

-

Purification: The crude solid is often pure enough (>95%). If necessary, recrystallize from Hexanes/EtOAc.

-

Yield Expectation: 85–95%.

-

Physical State: White crystalline solid.

-

Protocol B: Late-Stage Functionalization (Coupling to Phenols/Amines)

Use this protocol to link the TFM-FS reagent to a drug scaffold containing a phenol or secondary amine.

Reagents:

-

Target Scaffold (Phenol/Amine)

-

TFM-FS (Reagent from Protocol A)

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for phenols; BEMP for sensitive substrates.

-

Solvent: Acetonitrile (MeCN) - Critical for SuFEx kinetics.

Step-by-Step Methodology:

-

Dissolution: Dissolve the Target Scaffold (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

-

Reagent Addition: Add TFM-FS (1.2 equiv).

-

Catalysis: Add DBU (1.5 equiv) in one portion.

-

Observation: The reaction is often exothermic. For large scales (>1g), cool to 0°C during addition.

-

-

Incubation: Stir at room temperature.

-

Phenols: Reaction time 10–60 mins.

-

Amines: Reaction time 1–4 hours.

-

-

Quench & Isolation:

-

Dilute with EtOAc. Wash with dilute Citric Acid (to remove DBU) followed by saturated

. -

Dry and concentrate.

-

Purification: Flash chromatography (Silica gel). TFM-FS derivatives are stable on silica.

-

Data Summary & Troubleshooting

Table 1: Reaction Parameter Optimization

| Parameter | Standard Condition | Alternative | Rationale |

| Solvent | Acetonitrile (MeCN) | DCM or DMF | MeCN stabilizes the dipolar transition state best. DMF for solubility issues. |

| Base | DBU (1.5 eq) | BEMP or TBD | DBU is standard. BEMP is non-nucleophilic (prevents side reactions with electrophiles). |

| Temperature | 23°C (RT) | 50°C | Elevate temp only for sterically hindered secondary amines. |

| Stoichiometry | 1.2 eq Reagent | 2.0 eq Reagent | Use excess reagent if the nucleophile is valuable/scarce; reagent is easily washed away. |

Troubleshooting Notes:

-

Hydrolysis: While stable, prolonged exposure to DBU in wet solvents can lead to hydrolysis to the sulfonate. Always use anhydrous MeCN.

-

Silyl Ethers: If the substrate has a TBDMS-protected phenol, you do not need to deprotect first. Use TFM-FS + DBU (catalytic, 10 mol%) + Fluoride source (CsF) to perform "Silyl-SuFEx" exchange directly.

Workflow Visualization

The following diagram illustrates the modular synthesis of a library using TFM-FS as the central hub.

Figure 2: Modular workflow converting the thiomorpholine core into a diverse library of sulfamates and sulfamides.

References

-

Dong, J., et al. (2014).[4][5] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[5][6][7][8] Angewandte Chemie International Edition, 53(36), 9430-9448. Link

-

Sharpless, K. B., et al. (2014).[3][4][7] SuFEx Activation with Ca(NTf2)2: A Unified Strategy for the Synthesis of Sulfamoyl Fluorides and Sulfamides. Journal of the American Chemical Society. Link

-

Liu, F., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization.[9][10] Nature Protocols. Link

-

PubChem. (2024).[2] Thiomorpholine 1,1-dioxide (Compound Summary). National Library of Medicine. Link

-

Zheng, Q., et al. (2021). Sulfur-Fluoride Exchange (SuFEx)-Mediated Synthesis of Sulfonimidoyl Fluorides.[5][11] Nature Chemistry.[4] Link

Sources

- 1. Thiomorpholine 1,1-dioxide | 39093-93-1 [sigmaaldrich.cn]

- 2. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. New click chemistry reaction: sulfur fluoride exchange | McGraw Hill's AccessScience [accessscience.com]

- 4. Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery | Department of Chemistry [chem.uga.edu]

- 5. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]

- 6. researchgate.net [researchgate.net]

- 7. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]

- 8. researchgate.net [researchgate.net]

- 9. Sulfur(VI) Fluoride Exchange (SuFEx): new developments and biological applications - Karl Sharpless [grantome.com]

- 10. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulfur-fluoride exchange (SuFEx)-enabled lead discovery of AChE inhibitors by fragment linking strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety, Handling, and Application of Thiomorpholine-4-sulfonyl Fluoride

Executive Summary

Thiomorpholine-4-sulfonyl fluoride (CAS: 2460750-12-1) is a specialized electrophilic reagent utilized primarily in Sulfur-Fluoride Exchange (SuFEx) click chemistry and covalent drug discovery. Unlike traditional sulfonyl chlorides, which are highly labile, this sulfonyl fluoride derivative offers a unique "Goldilocks" reactivity profile: it is thermodynamically stable in aqueous physiological conditions yet highly reactive toward specific protein nucleophiles (e.g., Tyrosine, Lysine, Serine) within enzyme binding pockets.[1]

However, this utility comes with significant risks. Upon hydrolysis or metabolic breakdown, the compound releases fluoride ions, potentially generating hydrofluoric acid (HF) in situ. This guide synthesizes standard safety data with practical research protocols to ensure both experimental success and operator safety.

Chemical Identity & Physicochemical Profile

Understanding the physical properties is the first step in controlling exposure. Thiomorpholine-4-sulfonyl fluoride is a lipophilic electrophile.

| Property | Specification |

| Chemical Name | Thiomorpholine-4-sulfonyl fluoride |

| CAS Number | 2460750-12-1 |

| Molecular Formula | C₄H₈FNO₂S₂ |

| Molecular Weight | 185.24 g/mol |

| Physical State | Solid (Low melting point) or viscous oil depending on purity |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂; Hydrolytically unstable in basic aqueous media |

| Reactivity Class | SuFEx Electrophile; Soft Alkylating Agent |

Hazard Identification & Toxicology (The "Why")

Standard SDS documents list hazard codes (H-codes) without context. As researchers, we must understand the causality behind these hazards to mitigate them effectively.

Core Hazards (GHS Classification)

-

H314 (Causes severe skin burns and eye damage): [2]

-

Mechanism:[3][4][5] The sulfonyl fluoride moiety (

) is an electrophile.[1] Upon contact with the moisture in mucous membranes or skin, it hydrolyzes to form thiomorpholine-4-sulfonic acid and Hydrofluoric Acid (HF) . -

Risk:[6] HF penetrates tissue deeply before causing pain, leading to systemic fluoride toxicity and bone decalcification.

-

-

H301/H311/H331 (Toxic if swallowed, in contact with skin, or inhaled):

The "Silent" Hazard: Delayed Hydrolysis

Unlike sulfonyl chlorides, which fume visibly, sulfonyl fluorides hydrolyze slowly. A spill on a glove may not burn immediately, allowing the compound to permeate the glove material and react with sweat on the skin hours later.

Application Context: SuFEx Chemistry

To handle this reagent safely, one must understand its intended reaction pathway. In SuFEx chemistry, the S-F bond is activated by the local environment (e.g., a hydrogen bond donor or a silicon activating group).

Reaction Mechanism Visualization

Figure 1: Mechanism of SuFEx ligation. The release of the Fluoride ion (Byproduct) is the primary safety concern, necessitating HF-specific precautions.

Safe Handling Protocol (SOP)

This protocol utilizes a Self-Validating System : every step includes a check to confirm safety before proceeding.

Engineering Controls & PPE

-

Ventilation: Handle only in a certified chemical fume hood operating at face velocity > 100 fpm.

-

Gloves: Double-gloving is mandatory.

-

Inner: Nitrile (4 mil).

-

Outer: Neoprene or extended-cuff Nitrile (8 mil).

-

Validation: Check outer gloves for discoloration every 30 minutes. Change immediately if splashed.

-

-

Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield recommended for synthesis scales >1g.

Experimental Workflow

| Step | Action | Scientific Rationale | Validation Check |

| 1. Prep | Place Calcium Gluconate Gel on the benchtop. | Immediate antidote access is critical for HF burns. | Is the tube seal broken and within expiry? |

| 2. Weighing | Weigh in a closed vessel or use a static-free spatula inside the hood. | Prevents aerosolization of the solid/oil. | Is the balance stable? (Drift indicates draft/static). |

| 3. Solubilization | Add solvent (DMSO/DMF) to the reagent, not reagent to solvent. | Minimizes splash risk and controls exotherm. | Is the solution clear? (Turbidity suggests hydrolysis). |

| 4. Reaction | Run reactions in sealed vials. Vent only through an inert gas line (Argon). | Excludes atmospheric moisture, preventing HF formation. | Is the septum intact? |

| 5. Quenching | Do not pour into water. Quench with 1M Tris-buffer (pH 8.0) or dilute NaOH. | Base neutralizes any generated HF immediately.[6] | Check pH > 7 before disposal. |

Emergency Response & First Aid

CRITICAL: Treat any exposure as a potential Hydrofluoric Acid (HF) burn.

-

Skin Contact:

-

Immediately wash with copious water for 5 minutes.

-

Apply Calcium Gluconate (2.5%) gel continuously to the affected area. Massage into skin until pain subsides.

-

Seek emergency medical attention.

-

-

Eye Contact:

-

Rinse with water for 15 minutes, holding eyelids open.

-

Do not apply calcium gluconate gel to eyes (use sterile 1% calcium gluconate solution if available/trained).

-

-

Inhalation:

-

Move to fresh air.[2] Oxygen may be required. Monitor for pulmonary edema (delayed onset).

-

Storage & Stability

-

Temperature: Store at +4°C or -20°C (preferred).

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Tightly sealed glass or Teflon (PTFE). Avoid standard borosilicate glass for long-term storage if moisture is present (etching risk).

-

Shelf Life: Re-test purity by LC-MS every 6 months. Appearance of "extra" peaks usually indicates hydrolysis to the sulfonic acid.

Disposal Workflow

Do not dispose of active sulfonyl fluorides in the general organic waste stream.

Figure 2: Chemical waste disposal logic. The addition of Calcium Chloride ensures any free fluoride is precipitated as insoluble Calcium Fluoride (CaF2).

References

-

Sigma-Aldrich. (2025). Thiomorpholine-4-sulfonyl fluoride Product Page & SDS. Merck KGaA. Link

-

Dong, J., Krasnova, L., Finn, M.G., & Sharpless, K.B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[4][6][7] Angewandte Chemie International Edition, 53(36), 9430-9448. Link

-

Jones, L.H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space.[1][7] Chemical Science, 16, 1-15. Link

-

National Institutes of Health (NIH). (2025).[7] PubChem Compound Summary: Thiomorpholine-4-sulfonyl fluoride (CID 135564417).[8] National Library of Medicine. Link[8]

-

American Elements. (2024).[5] Thiomorpholine-4-sulfonyl fluoride Safety Data Sheet. Link

Sources

- 1. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine [enamine.net]

- 4. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]

- 5. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fast, safe, simple: SuFEx click chemistry goes with the flow | International | ScienceLink [sciencelink.net]

- 7. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]

- 8. americanelements.com [americanelements.com]

Thiomorpholine-4-Sulfonyl Fluoride: A Next-Generation SuFEx Covalent Warhead

Technical Guide & Mechanism of Action

Executive Summary

This guide details the mechanism, synthesis, and application of Thiomorpholine-4-sulfonyl fluoride , a specialized covalent warhead belonging to the sulfamoyl fluoride class. Unlike traditional electrophiles (acrylamides, chloroacetamides) that target cysteine, this warhead leverages Sulfur-Fluoride Exchange (SuFEx) chemistry to target non-catalytic Tyrosine, Lysine, and Histidine residues.[1]

Its defining characteristic is "context-dependent reactivity"—the warhead remains inert in plasma and aqueous buffers (high metabolic stability) but reacts rapidly upon specific binding within a protein pocket. This "sleeping beauty" profile makes it a privileged scaffold for developing targeted covalent inhibitors (TCIs) with reduced off-target toxicity.

Part 1: The Chemical Logic

Structural Classification

Thiomorpholine-4-sulfonyl fluoride is chemically distinct from aryl sulfonyl fluorides (

| Feature | Aryl Sulfonyl Fluoride ( | Thiomorpholine-4-Sulfonyl Fluoride ( |

| Bond Type | C–S bond | N–S bond (Sulfamoyl) |

| Stability | Moderate (hydrolyzes at high pH) | High (Stable at pH 1–10, resists reduction) |

| Reactivity | High (often non-specific) | Tunable/Latent (Requires H-bond activation) |

| Primary Targets | Tyr, Lys, Ser, His, Cys | Tyr, Lys (High selectivity in pockets) |

| Metabolic Liability | Moderate | Low (Resistant to plasma esterases) |

The Thiomorpholine Advantage

The thiomorpholine ring serves as more than just a carrier; it provides specific physicochemical advantages:

-

Conformational Constraint: The chair conformation of the six-membered ring orients the

warhead at a precise vector, reducing the entropic penalty of binding. -

Solubility & Lipophilicity: The sulfur atom in the ring modulates logP, improving membrane permeability compared to morpholine analogs.

-

Electronic Tuning: The ring sulfur can be oxidized to a sulfoxide (

) or sulfone (

Part 2: Mechanism of Action (MoA)

The SuFEx Mechanism

The covalent labeling occurs via a nucleophilic substitution at the sulfur(VI) center. Unlike

The "Context-Dependent" Trigger: The S-F bond is thermodynamically stable (Bond Energy ~ 130 kcal/mol) and kinetically inert to water. Reaction only occurs when:

-

Proximity: The inhibitor binds to the protein, placing the

within 2–3 Å of a nucleophile (e.g., Tyrosine-OH). -

Activation: The protein environment (often an oxyanion hole or adjacent basic residue) stabilizes the leaving fluoride ion and deprotonates the nucleophile.

Pathway Diagram

The following diagram illustrates the specific attack of a Tyrosine residue on the Thiomorpholine-4-sulfonyl fluoride warhead.

Caption: Mechanism of Tyrosine-mediated SuFEx reaction. The stable warhead is activated only upon precise alignment within the protein pocket.

Part 3: Experimental Protocols

Synthesis of Thiomorpholine-4-sulfonyl fluoride

Standard Operating Procedure (SOP) adapted from Sharpless et al.

Principle: Direct sulfamoylation of secondary amines using Sulfuryl Fluoride (

Materials:

-

Thiomorpholine (1.0 equiv)[2]

-

Triethylamine (TEA) or DIPEA (2.0 equiv)

-

Dichloromethane (DCM) (anhydrous)

-

Sulfuryl Fluoride (

) gas (balloon or cylinder)

Protocol:

-

Preparation: Dissolve Thiomorpholine (10 mmol) and TEA (20 mmol) in anhydrous DCM (50 mL) in a round-bottom flask.

-

Gas Introduction: Seal the flask with a septum. Introduce

gas via a balloon or bubbler needle into the headspace (or slowly bubble through solution) at Room Temperature (RT). -

Reaction: Stir vigorously at RT for 2–4 hours. Monitor by TLC (stain with KMnO4) or LC-MS (Look for mass M+H = 184.02).

-

Workup:

-

Vent excess gas safely.

-

Dilute with DCM (50 mL).

-

Wash with 1N HCl (2x) to remove unreacted amine/TEA.

-

Wash with Brine (1x).

-

Dry organic layer over

.

-

-

Purification: Concentrate in vacuo. The product is often pure enough for use; otherwise, purify via silica flash chromatography (Hexane/EtOAc gradient).

Validation: Activity-Based Protein Profiling (ABPP)

To confirm the warhead targets the intended protein and assess selectivity, use a "Click-ABPP" workflow.

Workflow Diagram:

Caption: Gel-free ABPP workflow for validating covalent engagement and identifying off-targets.

Key Protocol Steps (Step 4 - Click Chemistry):

-

Add Biotin-Azide (100 µM final).

-

Add fresh TCEP (1 mM) and TBTA ligand (100 µM).

-

Initiate with

(1 mM). -

Vortex and incubate for 1 hour at RT.

-

Precipitate proteins with cold MeOH/CHCl3 to remove excess reagents before enrichment.

Part 4: Data Interpretation & Troubleshooting

Mass Spectrometry Signature

When analyzing MS data, look for the specific mass shift on the modified residue (Tyr/Lys).

| Modification | Mass Shift (Daltons) | Formula Change |

| Intact Warhead | N/A | |

| Covalent Adduct | +163.01 Da | Add |

| Hydrolysis (Artifact) | +161.02 Da | Replacement of F with OH (Rare) |

Note: The "Loss of F" (-19 Da) relative to the parent mass is the hallmark of the SuFEx reaction.

Troubleshooting Common Issues

-

Issue: No labeling observed.

-

Cause: Warhead is too stable/inert.

-

Solution: The binding pocket may lack the necessary catalytic residues to activate the fluoride. Re-design the scaffold to improve binding affinity (

) to position the warhead better.

-

-

Issue: High background/non-specific binding.

-

Cause: Probe concentration too high (>10 µM) or incubation too long.

-

Solution: Titrate probe down (100 nM - 1 µM). Sulfamoyl fluorides generally have lower background than sulfonyl fluorides, so high background suggests non-covalent stickiness of the scaffold.

-

References

-

Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

-

Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[4][5] Chemical Science. Link

-

Narayanam, M. K., et al. (2018). Sulfamoyl fluorides as durable probes for covalent chemical biology. Chemical Science. Link

-

Mortenson, P. N., et al. (2018). The interaction of medicinal chemistry and chemical biology: using sulfonyl fluorides to probe the mechanism of action. Journal of Medicinal Chemistry. Link

-

Bar-Peled, L., et al. (2017). Size and shape-diverse activity-based probes for the proteome-wide profiling of tyrosine kinases. ACS Chemical Biology. Link

Sources

- 1. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]

- 3. prepchem.com [prepchem.com]

- 4. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Sourcing and Technical Validation of Thiomorpholine-4-sulfonyl Fluoride

Topic: Commercial suppliers of high-purity thiomorpholine-4-sulfonyl fluoride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the rapidly evolving landscape of Sulfur-Fluoride Exchange (SuFEx) chemistry, thiomorpholine-4-sulfonyl fluoride (CAS 2460750-12-1 ) has emerged as a privileged electrophile. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis and non-specific reactivity, this sulfamoyl fluoride offers a "Goldilocks" reactivity profile: stable in aqueous buffers yet highly reactive toward specific nucleophiles (e.g., tyrosine residues, amines) under defined conditions.

This guide addresses the critical challenge of sourcing high-purity reagents . Impurities such as free fluoride, hydrolyzed sulfonic acids, or residual sulfonylating agents can catastrophically interfere with fragment-based drug discovery (FBDD) screens and covalent protein labeling assays. This document provides a validated sourcing strategy, technical specifications, and a self-validating Quality Assurance (QA) protocol to ensure experimental integrity.

Technical Specifications & Chemical Identity

Before engaging suppliers, the compound must be rigorously defined to prevent procurement errors. Note that "morpholinosulfonyl fluoride" is a common analog; the thio morpholine variant contains a sulfur atom in the ring, altering its lipophilicity and metabolic stability.

| Parameter | Specification |

| Chemical Name | Thiomorpholine-4-sulfonyl fluoride |

| CAS Number | 2460750-12-1 |

| Synonyms | 4-Thiomorpholinesulfonyl fluoride; 4-(Fluorosulfonyl)thiomorpholine |

| Molecular Formula | C₄H₈FNO₂S₂ |

| Molecular Weight | 185.24 g/mol |

| SMILES | C1CSCCN1S(=O)(=O)F |

| Physical State | White to off-white solid (low melting) or viscous oil (purity dependent) |

| Solubility | Soluble in DMSO, Acetonitrile, DCM; sparingly soluble in water |

| Storage | -20°C, Hygroscopic (Store under Argon/Nitrogen) |

Sourcing Landscape: Supplier Tier Analysis

The market for SuFEx reagents is bifurcated into Originators (who synthesize on-demand or hold bulk stock) and Aggregators (who list catalog items but may have long lead times).

Tier 1: Primary Originators (Recommended)

These suppliers manufacture the compound directly, offering the highest assurance of batch-to-batch consistency and purity (>97%).

-

Enamine (Ukraine/Latvia): The primary source for many novel SuFEx building blocks. Product Code EN300-26682408 (Verify current stock). They often hold the largest inventory of "REAL" database compounds.

-

WuXi AppTec (China): Best for bulk scale-up (>100g) custom synthesis if catalog stock is insufficient.

Tier 2: Global Distributors (High Reliability)

These vendors source from Tier 1 but provide easier logistics, local currency billing, and standardized QC.

-

Sigma-Aldrich (Merck): Often re-lists Enamine stock. Reliable for small quantities (1g - 5g) with established logistics.

-

Apollo Scientific (UK): Strong presence in Europe; reliable for fluorinated intermediates.

Tier 3: Aggregators (Verify Stock First)

-

MolPort / eMolecules: Useful for price comparison, but ensure the "Ships Within" timeframe is <2 weeks. Longer times indicate the product is being synthesized on demand, introducing risk.

Quality Assurance: The Self-Validating Protocol

Trust, but Verify. Do not rely solely on the vendor's Certificate of Analysis (CoA), especially for covalent warheads where hydrolysis (loss of -F) renders the compound silent in assays.

Visualizing the Validation Workflow

Figure 1: Decision tree for incoming QC of sulfamoyl fluoride reagents.

Protocol A: 19F NMR (Identity & Purity)

This is the most critical test. Sulfamoyl fluorides have a distinct chemical shift.

-

Solvent: Dissolve ~10 mg in CDCl₃ or DMSO-d6.

-

Internal Standard: Add a known amount of α,α,α-Trifluorotoluene (PhCF₃, δ -63 ppm) for quantitative integration.

-

Expectation:

-

Product Signal: A singlet in the range of +35 to +50 ppm (relative to CFCl₃). Note: Sulfamoyl fluorides (N-SO₂-F) are shielded relative to aryl sulfonyl fluorides (Ar-SO₂-F, ~+65 ppm).

-

Impurity Signal (Free Fluoride): A peak around -120 ppm indicates decomposition to HF/Fluoride salts.

-

Impurity Signal (Sulfonyl Chloride): No signal in 19F, but check 1H NMR for shift changes in the ring protons.

-

Protocol B: LC-MS (Stability Check)

Confirm the parent mass to ensure the sulfonyl fluoride hasn't hydrolyzed to the sulfonic acid.

-

Method: Reverse-phase (C18), Water/Acetonitrile + 0.1% Formic Acid.

-

Target Mass: 185.24 Da (M+H or M+Na adducts).

-

Warning Sign: A dominant peak at 183 Da (M-F+OH) indicates hydrolysis to the sulfonic acid (Thiomorpholine-4-sulfonic acid).

Handling & Synthesis Guidelines

Experimental Usage (SuFEx Activation)

Thiomorpholine-4-sulfonyl fluoride is relatively stable but requires activation to react with nucleophiles (e.g., phenols, amines).

-

Activation: Use a base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BTMG (2-tert-Butyl-1,1,3,3-tetramethylguanidine).

-

Solvent: Anhydrous Acetonitrile (MeCN) or DMF is preferred.

-

Reaction Time: SuFEx is fast (minutes to hours). Monitor disappearance of the +40 ppm 19F signal.

Safety Precautions

-

Toxicity: While less volatile than sulfonyl chlorides, this compound is an alkylating agent and a covalent inhibitor. Handle in a fume hood.

-

HF Generation: Upon contact with moisture over time, it releases HF.[1] Use plasticware (polypropylene) for long-term storage if possible, or glass vials with PTFE-lined caps.

References

-

Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Retrieved from [Link]

-

PubChem. Compound Summary: Thiomorpholine-4-sulfonyl fluoride (CAS 2460750-12-1). Retrieved from [Link][2]

Sources

Methodological & Application

Protocol for synthesizing thiomorpholine-4-sulfonyl fluoride from thiomorpholine

Application Note & Protocol: Synthesis of Thiomorpholine-4-sulfonyl Fluoride

A Comprehensive Guide for the Preparation of a Key SuFEx Building Block from Thiomorpholine and Sulfuryl Fluoride

Abstract

Thiomorpholine-4-sulfonyl fluoride is a valuable chemical intermediate, particularly as a building block in drug discovery and chemical biology. Its utility is highlighted by its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of powerful and reliable reactions for forging robust molecular connections[1]. This document provides a detailed protocol for the synthesis of thiomorpholine-4-sulfonyl fluoride from thiomorpholine and sulfuryl fluoride (SO₂F₂). It includes a discussion of the reaction mechanism, critical safety procedures for handling sulfuryl fluoride, a step-by-step experimental guide, and methods for product characterization and purification. This guide is intended for researchers and scientists in chemistry and drug development.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic attack of the secondary amine of thiomorpholine on the electrophilic sulfur center of sulfuryl fluoride. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA), which acts as a scavenger for the hydrogen fluoride (HF) byproduct, driving the reaction to completion.

Scheme 1: Synthesis of Thiomorpholine-4-sulfonyl Fluoride

The mechanism involves the lone pair of electrons on the nitrogen atom of thiomorpholine attacking the sulfur atom of SO₂F₂. This forms a transient, charged intermediate. Subsequently, a fluoride ion is displaced, and the triethylamine base deprotonates the newly formed ammonium ion, yielding the final product and triethylammonium fluoride.

Critical Safety Precautions: Handling Sulfuryl Fluoride (SO₂F₂)

WARNING: Sulfuryl fluoride is a colorless, odorless, and highly toxic gas that is a potent neurotoxin[2]. Inhalation can cause severe respiratory irritation, pulmonary edema, central nervous system depression, and can be fatal[2][3]. Due to its lack of warning properties, extreme caution is mandatory.

-

Engineering Controls : All work with sulfuryl fluoride gas MUST be conducted in a well-ventilated chemical fume hood. Operations should be enclosed where possible, and a gas detector for toxic gases should be used[4][5].

-

Personal Protective Equipment (PPE) : A full set of PPE is required, including chemical safety goggles, a face shield, appropriate gloves (consult glove compatibility charts), and a lab coat[4][5]. For handling the gas cylinder and potential leaks, a self-contained breathing apparatus (SCBA) may be necessary[5][6].

-

Gas Handling : Sulfuryl fluoride is supplied in pressurized cylinders. These cylinders must be securely chained and protected from physical damage[4]. Use a regulator specifically designed for corrosive gases. Check all connections for leaks using a suitable leak detection solution (e.g., Snoop) before introducing the gas into the reaction vessel.

-

Emergency Preparedness : An emergency shower and eyewash station must be immediately accessible[7]. In case of inhalation, move the person to fresh air immediately and seek emergency medical help[3][5]. For skin contact with condensed gas (frostbite), rewarm the affected area gently with water[3].

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier |

| Thiomorpholine | C₄H₉NS | 103.19 | ≥98% | e.g., Sigma-Aldrich |

| Sulfuryl Fluoride (SO₂F₂) | SO₂F₂ | 102.06 | ≥99% | e.g., Synquest Labs |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | ≥99.5%, dried | e.g., Sigma-Aldrich |

| Acetonitrile (MeCN) | CH₃CN | 41.05 | Anhydrous | e.g., Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | e.g., Fisher Scientific |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | Lab Prepared |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | e.g., Sigma-Aldrich |

| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | e.g., SiliCycle |

Equipment

-

Three-neck round-bottom flask or a pressure-rated reaction vessel

-

Magnetic stirrer and stir bar

-

Low-temperature bath (cryocooler or dry ice/acetone)

-

Gas regulator for sulfuryl fluoride cylinder

-

Gas inlet tube/needle

-

Thermometer

-

Standard laboratory glassware (funnels, separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Flash chromatography system

-

NMR spectrometer and/or GC-MS for analysis

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of sulfonyl fluorides from secondary amines[8][9][10].

Reaction Setup

-

Drying Glassware : Ensure all glassware is thoroughly dried in an oven at >100 °C overnight and allowed to cool in a desiccator or under an inert atmosphere (N₂ or Argon).

-

Reagent Preparation : In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum, dissolve thiomorpholine (5.16 g, 50.0 mmol, 1.0 equiv.) and triethylamine (7.0 mL, 50.0 mmol, 1.0 equiv.) in 100 mL of anhydrous acetonitrile.

-

Inert Atmosphere : Purge the flask with nitrogen or argon.

-

Cooling : Cool the stirred solution to 0 °C using an ice-water bath.

Introduction of Sulfuryl Fluoride

-

Gas Delivery : In a certified chemical fume hood, carefully set up the sulfuryl fluoride gas cylinder with a regulator and a needle valve for controlled delivery.

-

Slow Addition : Bubble sulfuryl fluoride gas (approx. 5.6 g, 55.0 mmol, 1.1 equiv.) slowly into the cooled, stirred reaction mixture via a gas inlet tube or needle submerged below the surface of the liquid. Note : This is an exothermic reaction; maintain the internal temperature below 10 °C. The mass of gas added can be monitored by placing the lecture bottle on a tared balance.

-

Reaction Monitoring : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting thiomorpholine is consumed.

Workup and Purification

-

Quenching : Cool the reaction mixture back to 0 °C and cautiously quench by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 75 mL).

-

Washing : Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude oil or solid by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hexanes).

-

Final Product : Combine the pure fractions and remove the solvent under reduced pressure to yield thiomorpholine-4-sulfonyl fluoride as a colorless solid or oil.

Characterization of Product

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR (400 MHz, CDCl₃): Expect two multiplets corresponding to the protons on the thiomorpholine ring.

-

δ ~3.5 - 3.7 ppm (m, 4H, -CH₂-N-CH₂-)

-

δ ~2.8 - 3.0 ppm (m, 4H, -CH₂-S-CH₂-)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~49-51 ppm (-CH₂-N-)

-

δ ~26-28 ppm (-CH₂-S-)

-

-

¹⁹F NMR (376 MHz, CDCl₃): A singlet is expected for the sulfonyl fluoride group. The chemical shift can vary but is often found in the range of δ +40 to +70 ppm (relative to CFCl₃)[11].

-

Mass Spectrometry (EI+) : Calculated for [C₄H₈FNO₂S₂]⁺: m/z 185.00. Found: 185.0.

Data and Workflow Summary

Table 1: Summary of Reagents and Reaction Conditions

| Parameter | Value |

| Thiomorpholine | 5.16 g (50.0 mmol) |

| Sulfuryl Fluoride | ~5.6 g (55.0 mmol) |

| Triethylamine | 7.0 mL (50.0 mmol) |

| Solvent | Anhydrous Acetonitrile (100 mL) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 16 hours |

| Expected Yield | 75-90% |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of thiomorpholine-4-sulfonyl fluoride.

References

-

Fumico. How hazardous is sulfuryl fluoride. [Link]

- Kim, J., et al. (2019). Transition-Metal-Free Synthesis of 2-Aminoarenesulfonyl Fluorides from Aryne Precursors, Secondary Amines, and Sulfuryl Fluoride. Organic Letters.

-

Repository officiële overheidspublicaties. Material Safety Data Sheet: Sulfuryl fluoride. [Link]

-

New Jersey Department of Health. Hazard Summary: Sulfuryl Fluoride. [Link]

-

Ferreira, P. M., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 26(14), 4153. [Link]

- Cornella, J., et al. (2021).

-

Léon, T., et al. (2020). An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters, 22(19), 7533–7537. [Link]

-

American Chemical Society. (2023). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions. YouTube. [Link]

-

Organic Chemistry Portal. Synthesis of sulfonyl fluorides by fluorosulfonylation. [Link]

-

PrepChem. Synthesis of 4-[(3-Acetylphenyl)sulfonyl]morpholine. [Link]

- Dong, J., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters, 67, 152882.

-

Cantillo, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2465–2472. [Link]

-

Slaninová, J., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795. [Link]

-

American Elements. Thiomorpholine-4-sulfonyl fluoride. [Link]

-

ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. [Link]

-

Wang, C., et al. (2021). A protocol for selective synthesis of thiol-functionalized allylic sulfonyl fluorides. Organic & Biomolecular Chemistry, 19(33), 7205-7209. [Link]

-

D'souza, A. D., et al. (2022). 4′‐SCF3‐Labeling Constitutes a Sensitive 19F NMR Probe for Characterization of Interactions in the Minor Groove of DNA. Angewandte Chemie International Edition, 61(50), e202211516. [Link]

-

Wang, Z., et al. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Chemical Science. [Link]

-

ACS Publications. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. (2022). [Link]

-

Wikipedia. Sulfuryl fluoride. [Link]

-

National Pesticide Information Center. Sulfuryl Fluoride Technical Fact Sheet. [Link]

-

Thoms, E. M., & Phillips, T. W. (2004). Sulfuryl Fluoride for Post Harvest Fumigation of Arthropod Pests in Agricultural Products. CABI Digital Library. [Link]

-

ResearchGate. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024). [Link]

Sources

- 1. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]

- 2. Sulfuryl fluoride - Wikipedia [en.wikipedia.org]

- 3. repository.officiele-overheidspublicaties.nl [repository.officiele-overheidspublicaties.nl]

- 4. synquestlabs.com [synquestlabs.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. how hazardous is sulfuryl fluoride Archives - Fumico [fumico.co.za]

- 7. nj.gov [nj.gov]

- 8. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

Reaction conditions for SuFEx coupling using thiomorpholine-4-sulfonyl fluoride

Application Note: Precision SuFEx Coupling with Thiomorpholine-4-sulfonyl Fluoride

Executive Summary

This guide details the reaction parameters for utilizing thiomorpholine-4-sulfonyl fluoride as a robust electrophilic hub in Sulfur-Fluoride Exchange (SuFEx) click chemistry. Unlike the highly reactive sulfonyl fluorides (

This document provides two validated protocols:

-

Standard Protocol: DBU-catalyzed coupling with aryl silyl ethers (High Yield, General Purpose).

-

Advanced Protocol: Calcium-mediated activation for sterically encumbered or deactivated nucleophiles (Problem Solving).

Chemical Profile & Mechanistic Insight

Reagent: Thiomorpholine-4-sulfonyl fluoride Role: Electrophilic SuFEx Connector (S(VI) Hub) Key Feature: The thiomorpholine motif modulates lipophilicity (LogP) and metabolic stability compared to its morpholine analogue, making it a valuable bioisostere in medicinal chemistry.

The Activation Challenge

Sulfamoyl fluorides are the most stable class of SuFEx reagents. The nitrogen atom stabilizes the S(VI) center, rendering it less electrophilic than standard sulfonyl fluorides. To force the exchange of the Fluoride leaving group, we utilize the thermodynamic driving force of Silicon-Fluoride (Si-F) bond formation (bond energy > 135 kcal/mol).

Mechanism of DBU-Catalyzed SuFEx:

-

Catalysis: DBU (or BEMP) acts as a Lewis base, activating the silicon center of the incoming aryl silyl ether.

-

Hypervalency: A pentacoordinate silicon intermediate forms, weakening the

bond. -

Exchange: The phenolate-like oxygen attacks the S(VI) center.

-

Termination: The fluoride ion leaves, scavenging the silyl group to form volatile TMS-F (or polymeric siloxanes), driving the equilibrium irreversibly forward.

Figure 1: Mechanistic pathway of base-catalyzed SuFEx coupling. The formation of the strong Si-F bond drives the reaction to completion.

Experimental Protocols

Protocol A: DBU-Catalyzed Coupling with Aryl Silyl Ethers

Best for: Standard library synthesis, robust substrates, and high-throughput screening.

Reagents:

-

Electrophile: Thiomorpholine-4-sulfonyl fluoride (1.0 equiv)

-

Nucleophile: Aryl trimethylsilyl ether (Ar-OTMS) (1.1 equiv)

-

Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10–20 mol%)

-

Solvent: Acetonitrile (MeCN) or THF (Anhydrous)

Step-by-Step Procedure:

-

Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve thiomorpholine-4-sulfonyl fluoride (1.0 mmol, 185 mg) in anhydrous MeCN (4.0 mL, 0.25 M).

-

Nucleophile Addition: Add the Aryl Silyl Ether (1.1 mmol).

-

Note: If the silyl ether is not pre-synthesized, it can be generated in situ by treating the phenol with HMDS (hexamethyldisilazane) and a catalytic amount of iodine, followed by evaporation, though using isolated silyl ethers is preferred for kinetics.

-

-

Catalysis: Add DBU (0.1–0.2 mmol, 15–30 µL) via microsyringe.

-

Reaction: Stir the mixture at Room Temperature (23°C) .

-

Monitoring: Monitor by TLC or LC-MS. Standard reaction time is 1–4 hours.

-

Optimization: If conversion is <50% after 4 hours, heat to 50°C.

-

-

Work-up:

-

Concentrate the solvent under reduced pressure.[1]

-

Dilute with EtOAc and wash with 0.5 M HCl (to remove DBU) and Brine.

-

Dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc). Sulfamates are typically stable on silica.

Critical Parameter Table:

| Parameter | Standard Condition | Optimization Range |

|---|---|---|

| Stoichiometry | 1:1.1 (S-F : Si-O) | 1:1.5 for sterically hindered phenols |

| Catalyst Loading | 10 mol% DBU | Increase to 20-30 mol% or switch to BEMP |

| Concentration | 0.25 M | 0.1 M – 1.0 M (Higher conc. accelerates rate) |

| Temperature | 25°C | Up to 80°C (Sulfamoyl fluorides are thermally stable) |

Protocol B: Calcium-Mediated Activation ( / DABCO)